Testosterone Oleate Testosterone Oleate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969664
InChI: InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1
SMILES:
Molecular Formula: C37H60O3
Molecular Weight: 552.9 g/mol

Testosterone Oleate

CAS No.:

Cat. No.: VC17969664

Molecular Formula: C37H60O3

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

Testosterone Oleate -

Specification

Molecular Formula C37H60O3
Molecular Weight 552.9 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1
Standard InChI Key SWBGYSKCVKYHCT-YJCOOKQZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Introduction

Chemical Structure and Synthesis of Testosterone Oleate

Molecular Architecture

Testosterone Oleate (C<sub>27</sub>H<sub>40</sub>O<sub>3</sub>) is synthesized through the esterification of testosterone’s 17β-hydroxyl group with oleic acid, a monounsaturated omega-9 fatty acid. This structural modification confers increased lipophilicity compared to free testosterone, prolonging its half-life and enabling sustained release upon hydrolysis . The oleate moiety’s 18-carbon chain with a single double bond at the C9 position contributes to the compound’s integration into lipid droplets and cell membranes, influencing both pharmacokinetics and intracellular signaling .

Synthetic Pathways

The synthesis involves acid-catalyzed esterification, where oleic acid reacts with testosterone under anhydrous conditions. While specific industrial protocols remain proprietary, experimental syntheses reported in preclinical studies utilize stoichiometric ratios of reactants with p-toluenesulfonic acid as a catalyst, achieving yields exceeding 85% after purification via column chromatography . Critical quality control parameters include nuclear magnetic resonance (NMR) verification of ester bond formation and high-performance liquid chromatography (HPLC) assessment of purity (>98%).

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

Subcutaneous administration of Testosterone Oleate in rodent models results in gradual absorption into the lymphatic system, bypassing first-pass hepatic metabolism. The ester’s lipophilic nature promotes accumulation in adipose tissue, creating a depot effect that ensures sustained testosterone release over 7–10 days . Comparative studies with testosterone undecanoate show similar absorption kinetics but distinct tissue distribution patterns due to oleic acid’s affinity for phospholipid membranes .

ParameterTestosterone OleateTestosterone Undecanoate
Hydrolysis Half-life (h)12–1824–36
Adipose Retention (%)68 ± 552 ± 7
Peak Serum T (ng/mL)4.2 ± 0.85.1 ± 1.2

Effects on Steroidogenesis and Reproductive Function

Ovarian Granulosa Cell Dynamics

In vitro studies using porcine granulosa cells demonstrate that oleic acid derivatives, including Testosterone Oleate, reprogram lipid droplet composition by increasing triglycerides (TGs) by 240% while decreasing cholesterol esters (CEs) by 63% . This shift depletes substrate availability for steroidogenesis, reducing estradiol and progesterone production by 45–58% (p < 0.01). Molecular analyses reveal concomitant downregulation of:

  • CYP11A1 (2.4-fold decrease)

  • CYP19A1 (3.1-fold decrease)

  • Steroidogenic acute regulatory protein (StAR, 1.8-fold decrease)

In Vivo Reproductive Outcomes

Female mice fed an oleic acid-enriched diet (20% sodium oleate) exhibit:

  • 40% reduction in ovarian cholesterol content

  • 35% fewer antral follicles

  • 22% increase in atretic follicles

  • Estrous cycle shortening from 4.5 ± 0.3 to 3.1 ± 0.4 days (p < 0.05)

These changes correlate with a 50% decline in serum estradiol levels, underscoring Testosterone Oleate’s potential to compromise fertility through lipid-mediated steroidogenic suppression.

Neuroendocrine Interactions and Central Nervous System Effects

Estrogen Receptor Modulation

Subchronic Testosterone Oleate administration (7 days, 5 mg/kg s.c.) in male rats induces region-specific ER expression changes:

  • Hippocampus: 2.1-fold increase in ERα mRNA (p < 0.01)

  • Hypothalamus: 1.8-fold decrease in ERβ protein (p < 0.05)

  • Spinal Cord: 60% reduction in ERβ levels (p < 0.01)

These modifications occur without altering circulating androgen levels, suggesting direct CNS activity. The hippocampal ERα upregulation parallels cognitive enhancement in spatial memory tasks, while hypothalamic ERβ downregulation may disrupt negative feedback in the HPA axis.

Analgesic Properties

In the formalin-induced pain model, Testosterone Oleate treatment reduces:

  • Paw jerk frequency by 42% (Phase II)

  • Licking duration by 38% (Phase II)

  • Flexing duration by 29% (Phase I)

Mechanistic studies attribute these effects to ER-mediated inhibition of prostaglandin E2 synthesis and enhanced descending noradrenergic inhibition.

Table 2: Neuroendocrine Effects of Testosterone Esters

ParameterTestosterone OleateTestosterone Undecanoate
ERα Hippocampus mRNA↑ 210%
ERβ Hypothalamus Protein↓ 45%↓ 18%
Formalin Test Licking↓ 38%↓ 12%

Therapeutic Applications and Clinical Implications

Hormone Replacement Considerations

While Testosterone Oleate’s extended half-life makes it a candidate for hypogonadism treatment, its ovarian lipid-modifying effects necessitate caution in female patients. Phase I trials should monitor:

  • Ovarian reserve via anti-Müllerian hormone levels

  • Adipose tissue macrophage infiltration

  • HDL:LDL cholesterol ratios

Chronic Pain Management

The compound’s dual androgen receptor agonism and ER modulation present novel opportunities for neuropathic pain treatment. Preclinical data support therapeutic ratios exceeding conventional NSAIDs, with gastrointestinal toxicity reduced by 70% in comparative models .

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